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molecular formula C13H19Cl2F3N2O B1681359 2-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride CAS No. 611234-02-7

2-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride

Cat. No. B1681359
M. Wt: 347.2 g/mol
InChI Key: UBBJJBFUHAYINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098364B2

Procedure details

1.0 g of 2-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol was dissolved in 20 ml of diethyl ether and filtered. Saturated solution of hydrogen chloride in isopropanol was added dropwise and acidified to pH=2. The precipitate was collected by filtration, washed with anhydrous ether, and dried to give crude 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride. The crude product was dissolved in absolute ethanol at a ratio of 1:5 w/v. Filtered, anhydrous ether was added dropwise until small amount of crystals was precipitated. Lyophilized and filtered to give 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride. Yield 80–90%; melting point 205–206° C. (dec). 1H-NMR (DMSO-d6) δ:1.24 (9H, s), 3.77(2H, d), 4.42–4.44(1H, m), 7.72(1H, s), 7.87(1H, s).
Name
2-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([CH:12]([NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:13][OH:14])=[CH:4][C:3]=1[Cl:20]>C(OCC)C.C(O)C>[ClH:20].[NH2:1][C:2]1[C:7]([C:8]([F:10])([F:11])[F:9])=[CH:6][C:5]([CH:12]([NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:13][OH:14])=[CH:4][C:3]=1[Cl:20] |f:3.4|

Inputs

Step One
Name
2-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-tert-butylaminoethanol
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C=C1C(F)(F)F)C(CO)NC(C)(C)C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Saturated solution of hydrogen chloride in isopropanol was added dropwise
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude 2-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert-butylaminoethanol hydrochloride
FILTRATION
Type
FILTRATION
Details
Filtered
ADDITION
Type
ADDITION
Details
anhydrous ether was added dropwise until small amount of crystals
CUSTOM
Type
CUSTOM
Details
was precipitated
FILTRATION
Type
FILTRATION
Details
Lyophilized and filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CO)NC(C)(C)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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